6'-Hydroxymethyl Simvastatin

Vue d'ensemble

Description

6’-Hydroxymethyl Simvastatin is a metabolite of Simvastatin, a widely used lipid-lowering agent. Simvastatin belongs to the class of drugs known as statins, which inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol. The hydroxymethyl derivative of Simvastatin is formed through metabolic processes and retains some of the pharmacological properties of the parent compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Hydroxymethyl Simvastatin involves the conversion of iodoepoxides to a cyclic ether via a radical catalytic cycle. This process includes the rearrangement of the epoxycarbinyl radical to the allyloxy radical and the atom-transfer radical reaction. The reaction conditions typically involve mild temperatures and the use of specific catalysts to facilitate the conversion.

Industrial Production Methods

Industrial production of 6’-Hydroxymethyl Simvastatin can be achieved through biocatalyzed synthesis. This method uses enzymes to catalyze the conversion of precursors to the desired product under environmentally friendly conditions. The process is conducted at ambient temperature and often uses water as a reaction medium, reducing the need for harmful solvents and minimizing waste .

Analyse Des Réactions Chimiques

Types of Reactions

6’-Hydroxymethyl Simvastatin undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6’-Hydroxymethyl Simvastatin can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Applications De Recherche Scientifique

6’-Hydroxymethyl Simvastatin has several scientific research applications:

Mécanisme D'action

6’-Hydroxymethyl Simvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood. The compound also affects various molecular targets and pathways, including the PI3K/AKT/caspase 3 pathway, which is involved in cell survival and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Simvastatin: The parent compound, which is widely used as a lipid-lowering agent.

Lovastatin: Another statin with a similar mechanism of action but differing in its pharmacokinetic properties.

Atorvastatin: A statin with a longer half-life and greater potency in lowering cholesterol levels.

Uniqueness

6’-Hydroxymethyl Simvastatin is unique due to its specific metabolic pathway and its ability to retain some pharmacological properties of Simvastatin. Its hydroxymethyl group provides distinct chemical reactivity, making it a valuable compound for studying the metabolism and pharmacokinetics of statins .

Activité Biologique

6'-Hydroxymethyl Simvastatin, a derivative of the well-known statin simvastatin, has garnered interest in pharmacological research due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily utilized in the treatment of hyperlipidemia and related cardiovascular diseases. Its enhanced pharmacokinetic profile compared to simvastatin suggests improved efficacy and safety in clinical settings . The compound is a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, thus effectively lowering LDL cholesterol levels.

The primary mechanism of action for this compound involves the inhibition of HMG-CoA reductase. This inhibition leads to decreased cholesterol synthesis in the liver, resulting in increased uptake of LDL from the bloodstream. The following table summarizes key biochemical pathways affected by this compound:

| Biochemical Pathway | Effect | Outcome |

|---|---|---|

| Cholesterol Synthesis | Inhibition of HMG-CoA reductase | Reduced serum LDL cholesterol levels |

| Inflammatory Response | Decreased TNF-α and CRP levels | Reduced inflammation and improved endothelial function |

| Antioxidant Activity | Modulation of Paraoxonase-1 (PON1) | Enhanced antioxidant capacity |

Cardiovascular Effects

Clinical studies have demonstrated that this compound significantly reduces the risk of coronary heart disease (CHD) events. In a study involving patients with stable coronary artery disease (CAD), treatment with simvastatin (including its derivatives) resulted in improved endothelial function as measured by flow-mediated dilation (FMD) and reduced inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) .

Case Studies

-

Study on Endothelial Function :

- Objective : To assess the impact of simvastatin on PON1 activity and endothelial function.

- Method : 53 CAD patients were treated with simvastatin for 12 months.

- Results : Significant improvements in FMD were observed, indicating enhanced endothelial function, while PON1 activity remained stable across genotypes .

-

Cholesterol Reduction in Adolescents :

- Objective : Evaluate the efficacy of simvastatin in adolescents with heterozygous familial hypercholesterolemia (HeFH).

- Method : A cohort of adolescents aged 10-17 was treated with simvastatin.

- Results : Notable reductions in total cholesterol and LDL-C levels were achieved, supporting its use in pediatric populations .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate that it is rapidly absorbed and metabolized. Following administration, peak plasma concentrations are typically reached within a few hours, with a half-life conducive to once-daily dosing. The safety profile is generally favorable, although some patients may experience mild adverse effects such as gastrointestinal disturbances or myopathy .

Comparative Analysis with Other Statins

The following table compares this compound with other common statins regarding their biological activity and pharmacological properties:

| Statin | Primary Action | LDL Reduction (%) | Common Side Effects |

|---|---|---|---|

| This compound | HMG-CoA reductase inhibition | 30-50 | Myopathy, liver enzyme elevation |

| Atorvastatin | HMG-CoA reductase inhibition | 40-60 | Myopathy, gastrointestinal issues |

| Rosuvastatin | HMG-CoA reductase inhibition | 45-55 | Myopathy, headache |

Propriétés

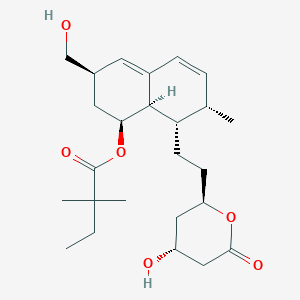

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFRGQBOVFFQM-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.